molecular formula C14H21NO2 B13337768 1-(((2-Methoxy-5-methylphenyl)amino)methyl)cyclopentan-1-ol

1-(((2-Methoxy-5-methylphenyl)amino)methyl)cyclopentan-1-ol

Cat. No.: B13337768
M. Wt: 235.32 g/mol
InChI Key: PQLGDJXNMAKQGS-UHFFFAOYSA-N
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Description

1-(((2-Methoxy-5-methylphenyl)amino)methyl)cyclopentan-1-ol is an organic compound that features a cyclopentane ring substituted with a hydroxyl group and an aminomethyl group linked to a 2-methoxy-5-methylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(((2-Methoxy-5-methylphenyl)amino)methyl)cyclopentan-1-ol typically involves the reaction of 2-methoxy-5-methylphenylamine with cyclopentanone in the presence of a reducing agent. One common method is the reductive amination process, where the amine reacts with the ketone to form an imine intermediate, which is subsequently reduced to the desired amine product using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

1-(((2-Methoxy-5-methylphenyl)amino)methyl)cyclopentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be further reduced to form different derivatives using reducing agents like NaBH4 or LiAlH4.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles depending on the desired substitution

Major Products Formed

    Oxidation: Formation of ketones

    Reduction: Formation of secondary amines or alcohols

    Substitution: Formation of substituted phenyl derivatives

Scientific Research Applications

1-(((2-Methoxy-5-methylphenyl)amino)methyl)cyclopentan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(((2-Methoxy-5-methylphenyl)amino)methyl)cyclopentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in medicinal chemistry, it may act by binding to a particular enzyme’s active site, inhibiting its activity, or modulating receptor functions. The exact pathways and targets can vary based on the specific context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline

Uniqueness

1-(((2-Methoxy-5-methylphenyl)amino)methyl)cyclopentan-1-ol is unique due to its specific structural features, such as the cyclopentane ring and the methoxy-methylphenyl moiety. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other similar compounds .

Properties

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

1-[(2-methoxy-5-methylanilino)methyl]cyclopentan-1-ol

InChI

InChI=1S/C14H21NO2/c1-11-5-6-13(17-2)12(9-11)15-10-14(16)7-3-4-8-14/h5-6,9,15-16H,3-4,7-8,10H2,1-2H3

InChI Key

PQLGDJXNMAKQGS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)NCC2(CCCC2)O

Origin of Product

United States

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